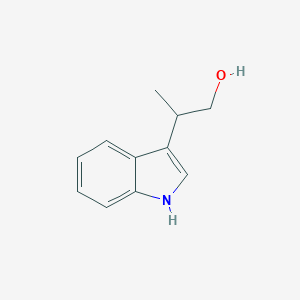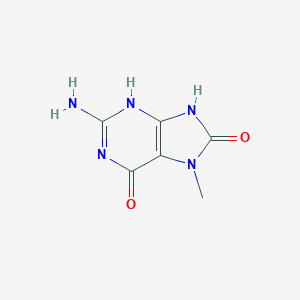
8-Hydroxy-7-methylguanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-7-methylguanine (8-oxoG) is a DNA lesion that is formed by the oxidation of guanine. It is one of the most common DNA lesions that occurs due to exposure to reactive oxygen species (ROS) and other environmental factors. This lesion has been extensively studied due to its potential role in the development of cancer and other diseases.
Applications De Recherche Scientifique
DNA Repair Mechanism
8-Hydroxyguanine, a lesion in DNA, is implicated in mutagenesis induced by ionizing radiation and radiomimetic agents. It is repaired by multiple pathways, including base glycosylase activities. Mouse N-methylpurine-DNA glycosylase removes 8-hydroxyguanine from DNA, highlighting its role in cellular defense against oxidative damage (Bessho et al., 1993).
Biomarker for Oxidative Damage
8-Hydroxy-2'-deoxyguanosine, derived from 8-hydroxyguanine, serves as a biomarker for oxidative damage to DNA. Sensitive detection and quantitation of this marker are essential for understanding the implications of oxidative stress in mutagenesis and aging (Musarrat & Wani, 1994).
Role in Methyl Radical Generation
8-Methylguanine formation during methylhydrazine oxidation, mediated by horseradish peroxidase, indicates the potential role of carbon-centered radicals in DNA alkylation. This process implies a broader context for 8-hydroxy-7-methylguanine in enzymatic systems (Augusto et al., 1990).
Lifestyle Factors and DNA Damage
Studies have shown that lifestyle factors like smoking and diet can influence levels of 8-hydroxydeoxyguanosine and 7-methylguanine in urine. These markers are useful for assessing oxidative and methylating DNA damage in relation to various lifestyle and demographic factors (Tamae et al., 2009).
DNA Strand Cleavage Sensitivity
8-Hydroxyguanine exhibits sensitivity to hot piperidine treatment, suggesting its utility as a marker for identifying oxidative damage in DNA. This property differentiates it from other alkali-labile lesions and is significant in studies of DNA damage and repair mechanisms (Chung et al., 1992).
DNA Methylation Impact
8-Hydroxyl-2'-deoxyguanosine, a DNA adduct, impacts the methylation of nearby cytosine moieties by human DNA methyltransferase. This finding has implications for understanding how oxidative damage can affect DNA methylation patterns, relevant in gene regulation and mutagenesis (Turk et al., 1995).
Propriétés
Numéro CAS |
1688-85-3 |
|---|---|
Nom du produit |
8-Hydroxy-7-methylguanine |
Formule moléculaire |
C6H7N5O2 |
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
2-amino-7-methyl-1,9-dihydropurine-6,8-dione |
InChI |
InChI=1S/C6H7N5O2/c1-11-2-3(9-6(11)13)8-5(7)10-4(2)12/h1H3,(H4,7,8,9,10,12,13) |
Clé InChI |
VHPXSVXJBWZORQ-UHFFFAOYSA-N |
SMILES isomérique |
CN1C2=C(NC(=NC2=O)N)NC1=O |
SMILES |
CN1C2=C(NC1=O)N=C(NC2=O)N |
SMILES canonique |
CN1C2=C(NC(=NC2=O)N)NC1=O |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



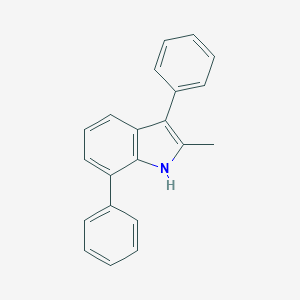
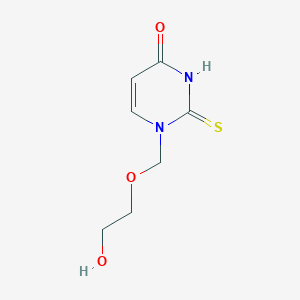
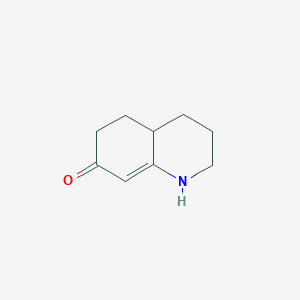
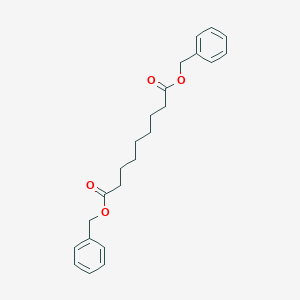
![Phenol, 4,4'-bicyclo[2.2.1]hept-2-ylidenebis-](/img/structure/B154686.png)
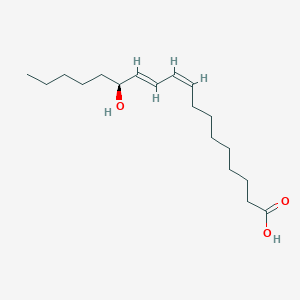
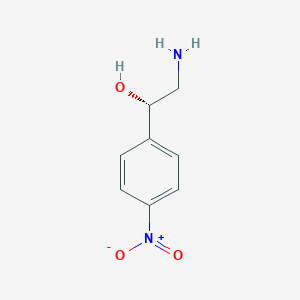
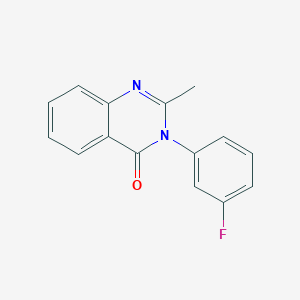
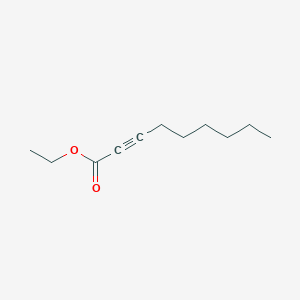
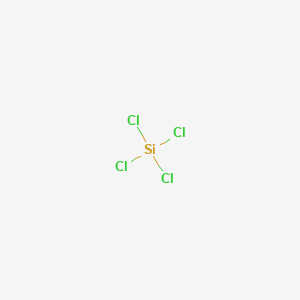
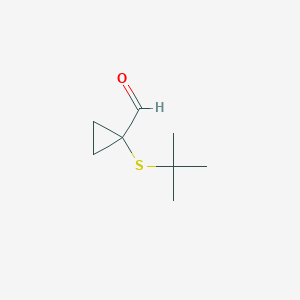
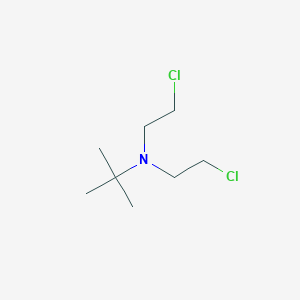
![7,10-Dichloro-2-methoxybenzo[b]-1,5-naphthyridine](/img/structure/B154699.png)
